molecular formula C4H11N3 B069795 (3R,4R)-Pyrrolidine-3,4-diamine CAS No. 171868-16-9

(3R,4R)-Pyrrolidine-3,4-diamine

货号: B069795
CAS 编号: 171868-16-9
分子量: 101.15 g/mol
InChI 键: WCOQAGPRGRKKLM-QWWZWVQMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3R,4R)-Pyrrolidine-3,4-diamine, also known as this compound, is a useful research compound. Its molecular formula is C4H11N3 and its molecular weight is 101.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. Basic: What are the key synthetic routes for obtaining enantiopure (3R,4R)-pyrrolidine-3,4-diamine derivatives?

Methodological Answer:
Enantiopure synthesis typically involves hydrogenolysis of benzyl-protected precursors (e.g., (3R,4R)-1-benzyl-3,4-pyrrolidinediol) using 10% Pd/C under H₂ in anhydrous methanol . Chiral auxiliaries or enzymatic resolution may enhance enantiomeric purity. For example, chemoenzymatic routes leverage stereospecific enzymes to isolate the desired (3R,4R) configuration. Key steps include:

  • Hydrogenation: Reductive removal of benzyl groups under 1–3 atm H₂ at 25–40°C.
  • Chiral Chromatography: Use of cellulose-based chiral stationary phases (CSPs) for final purification.

Q. Basic: How can researchers characterize the stereochemical purity of this compound?

Methodological Answer:
Combined spectroscopic and chromatographic techniques are critical:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR to confirm regiochemistry via coupling constants (e.g., J3,4 ~3–5 Hz for cis-diamine) .
  • Chiral HPLC: Polysaccharide-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients to resolve enantiomers .
  • Polarimetry: Specific rotation measurements (e.g., [α]D²⁵ = −15° to −25° for the (3R,4R) configuration) .

Q. Basic: What are the primary applications of this compound as a chiral building block?

Methodological Answer:
The compound serves as a scaffold in asymmetric synthesis:

  • Pharmaceutical Intermediates: Synthesis of Factor Xa inhibitors (e.g., R1663) via dicarboxylic acid amidation .
  • DNA Adducts: Site-specific modification of oligodeoxynucleotides through nucleophilic substitution with 6-chloropurine derivatives .
  • Catalyst Design: Ligand for transition-metal catalysts in enantioselective hydrogenation .

Q. Advanced: How can multi-step synthesis of this compound derivatives be optimized for scale-up?

Methodological Answer:
Optimization strategies include:

  • Flow Chemistry: Continuous hydrogenation reactors to improve throughput and reduce Pd/C catalyst loading .
  • DoE (Design of Experiments): Systematic variation of temperature (20–60°C), solvent (MeOH vs. EtOAc), and pressure (1–5 atm H₂) to maximize yield .
  • In-line Analytics: PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate diol formation .

Q. Advanced: What structural insights into this compound’s interaction with Factor Xa have been gained from crystallography?

Methodological Answer:
X-ray structures (e.g., PDB 2XBX) reveal:

  • Binding Motif: The dicarboxylic acid moiety forms salt bridges with Arg222 and Lys96 residues in Factor Xa’s S4 pocket .
  • Steric Constraints: The (3R,4R) configuration prevents clashes with Tyr228, enhancing selectivity over thrombin (>500-fold) .
    Table 1: Key Crystallographic Parameters for Factor Xa Complexes
PDB IDResolution (Å)Binding Affinity (Ki, nM)Selectivity vs. Thrombin
2XBX1.660.8>500x
2XBV1.851.2>300x

Q. Advanced: How do computational methods elucidate reaction pathways for this compound derivatives?

Methodological Answer:
DFT studies (e.g., B3LYP/6-31G*) model:

  • Tautomerization Barriers: ΔG‡ ~15–20 kcal/mol for keto-enol equilibria in pyrrolidine-2,3-diones .
  • Kinetic Selectivity: Transition-state analysis predicts preferential formation of (3R,4R) isomers due to lower steric strain in boat-like intermediates .
  • Solvent Effects: PCM (Polarizable Continuum Model) simulations show ethanol stabilizes zwitterionic intermediates, accelerating amidation .

Q. Advanced: How is this compound applied in site-specific DNA adduct studies?

Methodological Answer:
The diamine reacts with 6-chloropurine-modified DNA via nucleophilic aromatic substitution:

  • Protocol: Incubate 50 nmol DNA with 100 μmol diamine in DMSO/DIPEA (37°C, 72 h) .
  • Product Analysis: HPLC-MS confirms adduct formation (e.g., m/z shift +139.1 for N6,N6-DHB-dA lesions) .
  • Biological Relevance: Adducts mimic 1,3-butadiene-induced mutations, enabling mechanistic studies of carcinogenesis .

Q. Advanced: How can researchers resolve contradictions between solubility data and in vitro activity for this compound derivatives?

Methodological Answer:
Discrepancies arise from assay conditions:

  • Solubility Limits: Hydrochloride salts improve aqueous solubility (e.g., >50 mg/mL) but may reduce cell permeability .
  • Buffer Optimization: Use of 10% DMSO in PBS for in vitro assays balances solubility and bioactivity .
  • Prodrug Strategies: Esterification of carboxylic acid groups enhances membrane permeability, with intracellular esterase activation .

属性

CAS 编号

171868-16-9

分子式

C4H11N3

分子量

101.15 g/mol

IUPAC 名称

(3R,4R)-pyrrolidine-3,4-diamine

InChI

InChI=1S/C4H11N3/c5-3-1-7-2-4(3)6/h3-4,7H,1-2,5-6H2/t3-,4-/m1/s1

InChI 键

WCOQAGPRGRKKLM-QWWZWVQMSA-N

SMILES

C1C(C(CN1)N)N

手性 SMILES

C1[C@H]([C@@H](CN1)N)N

规范 SMILES

C1C(C(CN1)N)N

同义词

3,4-Pyrrolidinediamine,(3R,4R)-(9CI)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。